
2-((2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials. Common methods for forming imidazole rings, for example, include the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction .Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
- Research on chloroacetamide herbicides, such as acetochlor and metolachlor, has revealed their carcinogenic potential in rats, leading to tumors in various organs. These studies suggest that the carcinogenicity of these compounds involves a complex metabolic activation pathway, ultimately producing DNA-reactive dialkylbenzoquinone imine. This research highlights the importance of understanding the metabolic pathways and potential health risks of chloroacetamide compounds (Coleman et al., 2000).
Novel Coordination Complexes and Their Antioxidant Activity
- A study on pyrazole-acetamide derivatives explored their use in synthesizing Co(II) and Cu(II) coordination complexes. These complexes were found to possess significant antioxidant activity, demonstrating the potential of acetamide derivatives in developing compounds with beneficial biological activities (Chkirate et al., 2019).
Anticonvulsant Activity of Omega-(1H-1-imidazolyl)-N-phenylalkanoic Acid Amide Derivatives
- Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives has shown potential anticonvulsant activity against seizures induced by maximal electroshock. This suggests that modifications to the imidazole ring can lead to compounds with specific neurological benefits (Aktürk et al., 2002).
Synthesis and Antimicrobial Activity of Acetamide Derivatives
- Another study focused on the synthesis of acetamide derivatives bearing benzimidazole or benzothiazole and evaluated their antibacterial activity. These compounds exhibited significant activity, indicating the potential of acetamide derivatives in antimicrobial applications (Ramalingam et al., 2019).
Antimicrobial and Antituberculosis Activity of Imidazole Derivatives
- Imidazole derivatives targeting the dihydropteroate synthase enzyme have been synthesized and shown to have appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives also exhibited antituberculosis, antimalarial, and antioxidant activity, suggesting a broad spectrum of potential therapeutic applications (Daraji et al., 2021).
Eigenschaften
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-3-16-9-11-18(12-10-16)21-24-20(17-7-5-4-6-8-17)22(25-21)28-15-19(26)23-13-14-27-2/h4-12H,3,13-15H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJIZNIIHLAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
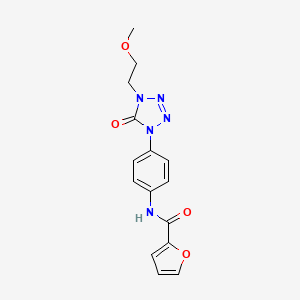
![[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2981604.png)
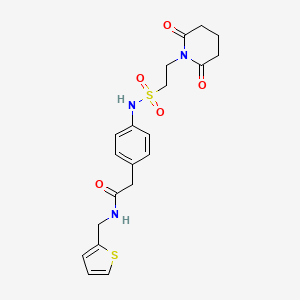
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)

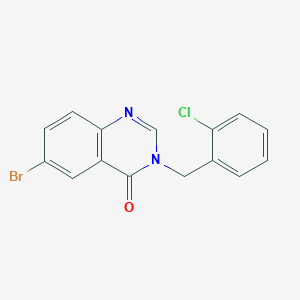

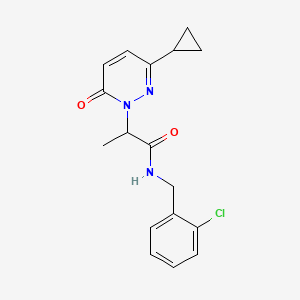
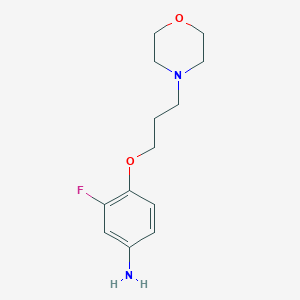
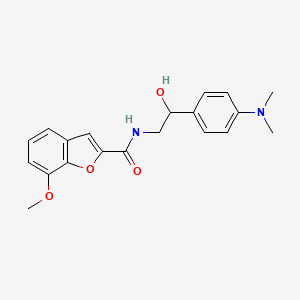
![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)
![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
